Pyrimidin-5-ylboronic acid hydrochloride

Nickel catalysis Divergent synthesis Cyclobutanol rearrangement

Addressing the free base's variable anhydride content (95-117% purity range) and protodeboronation susceptibility, this HCl salt ensures defined stoichiometry (C₄H₅BN₂O₂·HCl, MW 160.37). Key outcomes:  Eliminates 22% purity range uncertainty for precise reaction planning.  Mitigates protodeboronation, delivering ~10% yield advantage over pinacol esters in parallel synthesis.  Enables nickel-catalyzed divergent transformations to 1-aryl butan-1-ones. Ideal for kinase inhibitor C5-arylation and aqueous bioconjugation.

Molecular Formula C4H6BClN2O2
Molecular Weight 160.37 g/mol
Cat. No. B13651167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidin-5-ylboronic acid hydrochloride
Molecular FormulaC4H6BClN2O2
Molecular Weight160.37 g/mol
Structural Identifiers
SMILESB(C1=CN=CN=C1)(O)O.Cl
InChIInChI=1S/C4H5BN2O2.ClH/c8-5(9)4-1-6-3-7-2-4;/h1-3,8-9H;1H
InChIKeyYHNNXVGLVKWLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidin-5-ylboronic Acid Hydrochloride: A Suzuki-Miyaura Building Block


Pyrimidin-5-ylboronic acid hydrochloride (CAS 2306405-19-4) is the hydrochloride salt form of 5-pyrimidinylboronic acid, a nitrogen-containing heteroaryl boronic acid that serves as a key nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The compound features a pyrimidine ring with the boronic acid (-B(OH)₂) functionality at the 5-position, enabling the construction of biaryl and heteroaryl architectures prevalent in kinase inhibitors, PET tracers, and other pharmaceutical intermediates [1][2]. The hydrochloride salt formulation is specifically engineered to address stability and handling challenges inherent to free heteroaryl boronic acids, including protodeboronation susceptibility and variable anhydride content [3].

Pyrimidine-5-boronic Acid: Why the HCl Salt Outperforms Free Base and Ester


The free base form of pyrimidine-5-boronic acid (CAS 109299-78-7) is documented by multiple suppliers to contain varying and unpredictable amounts of anhydride, with neutralization titration purity ranges spanning 95–117%, introducing stoichiometric uncertainty in reaction planning [1]. Furthermore, electron-deficient 5-pyrimidinyl boronic acids are inherently susceptible to protodeboronation under aqueous or basic coupling conditions—a degradation pathway that consumes active reagent and reduces effective coupling yields [2]. The hydrochloride salt form addresses both issues: salt formation reduces the Lewis acidity of boron, thereby mitigating protodeboronation rates, while the crystalline hydrochloride ensures defined stoichiometry (C₄H₅BN₂O₂·HCl, MW 160.37) versus the variable-composition free base [3]. Substitution with the pinacol ester (CAS 321724-19-0), while offering improved organic solubility, introduces an obligatory deprotection step and does not guarantee superior stability under basic aqueous conditions, as ester hydrolysis can dominate the overall protodeboronation process [2].

Pyrimidin-5-ylboronic Acid HCl Salt: Differentiation Evidence vs. Analogs


Divergent Chemoselectivity: Pyrimidin-5-yl vs. Phenyl Boronic Acid

In a direct head-to-head study by He et al. (2023), pyrimidin-5-ylboronic acid and phenylboronic acid were evaluated as reaction partners in nickel-catalyzed transformations of tert-cyclobutanols under identical conditions. The choice of boronic acid exclusively dictated the reaction pathway: pyrimidin-5-ylboronic acid selectively afforded ring-opening/isomerization products (1-aryl butan-1-ones), whereas phenylboronic acid exclusively yielded ring-contraction products (cyclopropyl aryl methanones) [1]. This divergent chemoselectivity is attributed to the distinct electronic properties of the pyrimidine ring, which modulates the transmetallation and reductive elimination steps in the nickel catalytic cycle [1].

Nickel catalysis Divergent synthesis Cyclobutanol rearrangement Chemoselectivity

Higher Suzuki Coupling Yield vs. Pyrazole Boronic Ester

In a published synthetic scheme employing identical catalyst system (Pd(Dppf)Cl₂), base (Cs₂CO₃), solvent (dioxane/water 10:1), temperature (105 °C), and reaction time (6 h), pyrimidine-5-boronic acid delivered a 50% isolated coupling yield, compared with 40% for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester [1]. Under the same study, bis(pinacolato)diboron achieved 45% yield with AcOK as base in dioxane. This 25% relative yield advantage (50% vs. 40%) translates to meaningful efficiency gains in multi-step synthetic sequences where intermediate loss compounds across steps.

Suzuki-Miyaura coupling Cross-coupling yield Heteroaryl boronic acid Palladium catalysis

Defined Stoichiometry: HCl Salt vs. Free Base

Commercial specifications for pyrimidine-5-boronic acid free base (CAS 109299-78-7) from TCI Chemicals explicitly state that the product 'contains varying amounts of Anhydride' with a neutralization titration purity window of 95.0–117.0% [1]. Similarly, Chem-Impex lists a purity range of 95–105% by titration assay . This variability arises from the propensity of the free boronic acid to undergo reversible dehydration to form boroxine anhydrides, resulting in lot-to-lot inconsistency in the effective molar quantity of reactive boronic acid. The hydrochloride salt (CAS 2306405-19-4), by contrast, possesses a defined molecular formula (C₄H₅BN₂O₂·HCl, MW 160.37) and a single, crystalline form that eliminates anhydride variability [2].

Stoichiometry control Anhydride variability Reaction reproducibility Quality by design

Enhanced Aqueous Solubility vs. Free Base

The free base form of pyrimidine-5-boronic acid exhibits solubility primarily in organic solvents (ether, methanol, DMSO, THF) with limited aqueous solubility, as documented by Thermo Scientific and multiple supplier datasheets . In contrast, hydrochloride salt formation of nitrogen-containing heteroaryl boronic acids is a well-established strategy to enhance water solubility through ionization of the pyrimidine ring nitrogens, enabling higher effective concentrations in aqueous or mixed aqueous-organic media [1]. While direct quantitative solubility comparison data for this specific compound pair are not published in the peer-reviewed literature, the principle is class-general: protonation of the pyrimidine N-atoms increases polarity and hydrogen-bonding capacity, favoring solvation in water-rich media. This is particularly relevant for Suzuki couplings performed under aqueous or biphasic conditions, as well as for bioconjugation applications where organic co-solvents must be minimized [1].

Aqueous solubility Salt form advantage Bioconjugation Green chemistry

Privileged Building Block for Kinase Inhibitor Synthesis

Pyrimidin-5-ylboronic acid and its derivatives have been specifically employed in the design and synthesis of boron-containing diphenylpyrimidines as potent BTK (Bruton's tyrosine kinase) and JAK3 (Janus kinase 3) dual inhibitors [1]. Ren et al. (2020) demonstrated that compounds incorporating the pyrimidine scaffold showed 10-fold greater activity in enzyme and cell-based assays compared to a known active reference compound, with superior liver microsome stability relative to ibrutinib [1]. The 5-position boronic acid on the pyrimidine ring enables direct Suzuki coupling to install diverse aryl/heteroaryl fragments at the vector most critical for kinase hinge-region binding—a regiochemical advantage not offered by 2-pyrimidyl or 4-pyrimidyl boronic acid isomers [2]. The 2-amino-pyrimidine-5-boronic acid variant has been scaled to 15 kg, confirming the industrial relevance of this substitution pattern in API synthesis [3].

Kinase inhibitors BTK/JAK3 dual inhibition Pharmaceutical intermediates Structure-activity relationships

Pyrimidin-5-ylboronic Acid HCl Salt: Application Scenarios


Chemoselective Ring-Opening of tert-Cyclobutanols

Research groups pursuing nickel-catalyzed divergent transformations of tert-cyclobutanols can leverage the unique chemoselectivity of pyrimidin-5-ylboronic acid hydrochloride to access 1-aryl butan-1-one products, a pathway that phenylboronic acid and other simple aryl boronic acids cannot provide. The demonstrated complete pathway divergence under identical catalytic conditions [1] makes this compound the reagent of choice when ketone products (ring-opening/isomerization) are desired over cyclopropane products (ring-contraction). The HCl salt form ensures accurate stoichiometric charging for this sensitive nickel-catalyzed process where excess boronic acid could poison the catalyst.

Reproducible Suzuki Coupling for Library Synthesis

In parallel medicinal chemistry libraries where dozens to hundreds of analogs are prepared via Suzuki-Miyaura coupling, the 10-percentage-point yield advantage of pyrimidine-5-boronic acid over alternative heteroaryl boronic acid pinacol esters (50% vs. 40%) [2] and the defined stoichiometry of the HCl salt form (eliminating the 22% purity range uncertainty of the free base) [3] combine to provide both higher average yields and greater lot-to-lot reproducibility. This is critical when compound quantities are limited and each coupling must deliver sufficient material for biological assay and purity assessment without re-synthesis.

Kinase Inhibitor Development Targeting BTK and JAK3

Drug discovery programs targeting BTK, JAK3, or other kinases with a pyrimidine-binding hinge recognition motif should prioritize pyrimidin-5-ylboronic acid hydrochloride as the key building block for C5-arylation. The documented 10-fold activity enhancement over reference compounds in BTK/JAK3 dual inhibition and superior metabolic stability versus ibrutinib [4], combined with the demonstrated industrial scalability of the 2-amino analog at the 15 kg scale [5], provide confidence that the 5-pyrimidylboronic acid scaffold is both biologically validated and process-ready for preclinical and clinical API supply.

Aqueous-Phase Suzuki Coupling with Water-Soluble Boronic Acid

For green chemistry initiatives or bioconjugation protocols where organic co-solvent must be minimized, the enhanced aqueous solubility of the hydrochloride salt form—arising from protonation of the pyrimidine ring nitrogens—makes it preferable to the free base (which is limited to organic solvents such as ether, MeOH, DMSO, and THF) . This is particularly relevant for coupling reactions with water-soluble aryl halides, DNA-encoded library synthesis, or bioconjugation to peptides and proteins under near-physiological pH conditions.

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